Home > Products > Screening Compounds P146011 > ABT-072 (potassium trihydrate)
ABT-072 (potassium trihydrate) -

ABT-072 (potassium trihydrate)

Catalog Number: EVT-8342288
CAS Number:
Molecular Formula: C24H32KN3O8S
Molecular Weight: 561.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

ABT-072 is classified under antiviral agents, specifically targeting the Hepatitis C Virus. It is categorized as a non-nucleoside polymerase inhibitor, which distinguishes it from nucleoside analogs that mimic the natural substrates of viral polymerases. The compound's chemical structure allows it to bind to an allosteric site on the NS5B polymerase, thereby inhibiting its activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of ABT-072 involves several key steps to obtain its potassium trihydrate form. One common synthetic route includes:

  1. Formation of Key Intermediates: The initial steps involve synthesizing precursor compounds that contain functional groups necessary for the final product.
  2. Reaction Conditions: Specific conditions such as temperature, pressure, and solvent choice are optimized to facilitate the conversion of intermediates into ABT-072.
  3. Purification: The final product is purified through crystallization or chromatography techniques to isolate the potassium trihydrate form .
Molecular Structure Analysis

Structure and Data

ABT-072 possesses a complex molecular structure characterized by a trans-stilbene backbone modified with various functional groups. The molecular formula for ABT-072 is C18H20N4O5S·K·3H2O, indicating the presence of potassium and three water molecules in its trihydrate form. Key structural features include:

  • Functional Groups: The compound contains a sulfonamide group and multiple aromatic rings that contribute to its biological activity.
  • Molecular Weight: The molecular weight of ABT-072 is approximately 438.6 g/mol .
Chemical Reactions Analysis

Reactions and Technical Details

ABT-072 undergoes various chemical reactions that can be categorized as follows:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen from the compound.
  • Reduction: This reaction entails adding hydrogen or removing oxygen.
  • Substitution: Functional groups can be replaced with others, altering the compound's properties.

These reactions are facilitated by different reagents and catalysts, which can significantly influence the yield and purity of ABT-072 during synthesis .

Mechanism of Action

Process and Data

The mechanism of action for ABT-072 involves its binding to the NS5B polymerase enzyme of the Hepatitis C Virus. This binding occurs at an allosteric site distinct from the active site where nucleosides typically bind. The inhibition process disrupts conformational changes necessary for polymerase activity, effectively blocking viral RNA replication.

Key points regarding its mechanism include:

  • Biochemical Pathways: ABT-072 interferes with HCV replication by inhibiting NS5B polymerase activity.
  • Pharmacokinetics: Studies indicate that pharmacokinetics are dose-proportional with minimal accumulation upon repeated dosing .
  • Impact on HCV RNA Levels: Clinical evaluations have shown significant reductions in HCV RNA levels following treatment with ABT-072 .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

ABT-072 exhibits several notable physical and chemical properties:

  • Solubility: As an acidic compound, it has low intrinsic aqueous solubility but can achieve supersaturation under specific conditions.
  • pKa Values: The compound has two pKa values at approximately 8.5 and 9.6, indicating its behavior as a weak acid in solution .
  • Stability: Its stability profile is influenced by environmental factors such as pH and temperature.

These properties are crucial for understanding its formulation and delivery as a therapeutic agent.

Applications

Scientific Uses

ABT-072 is primarily researched for its application in treating Hepatitis C Virus infections. Its role as a non-nucleoside inhibitor positions it as a candidate for inclusion in combination therapies aimed at enhancing antiviral efficacy while reducing resistance development.

Research continues to explore its pharmacological profile, including:

  • In Vitro Studies: Evaluating absorption characteristics and pharmacokinetics.
  • Clinical Trials: Assessing safety, efficacy, and optimal dosing strategies in human subjects .
Introduction to HCV NS5B Polymerase Inhibitors

Role of NS5B Polymerase in Hepatitis C Virus Replication

NS5B polymerase drives HCV replication by synthesizing complementary RNA strands within the cytoplasm of hepatocytes. Its three-dimensional structure resembles a "right hand," comprising:

  • Palm domain: Contains the catalytic site with a conserved GDD motif that coordinates divalent metal ions (Mg²⁺/Mn²⁺) for nucleotidyl transfer.
  • Fingers and thumb domains: Form a encircled active site, enabling conformational shifts to accommodate double-stranded RNA during elongation [4].

The replication cycle involves two phases:

  • Initiation: NS5B catalyzes dinucleotide formation (de novo) without a primer, a rate-limiting step sensitive to allosteric inhibitors.
  • Elongation: Processive RNA synthesis occurs, where the enzyme sequentially adds nucleotides. NS5B’s low proofreading activity fosters quasispecies diversity, permitting pre-existing resistance variants to emerge under selective drug pressure. This biological framework underpins the design of nucleoside inhibitors (competing with natural nucleotides) and non-nucleoside inhibitors (NNIs) like ABT-072, which target allosteric sites to disrupt initiation [4] [6].

Classification of Non-Nucleoside Inhibitors in Antiviral Therapy

Non-nucleoside inhibitors (NNIs) bind to allosteric pockets on NS5B, inducing conformational changes that impede enzymatic function. Unlike nucleoside analogs, NNIs do not incorporate into nascent RNA chains. Based on structural binding sites, they are classified into four categories:

Table 1: Classification of Non-Nucleoside NS5B Inhibitors

Binding SiteAliasRepresentative InhibitorsResistance MutationsMechanistic Impact
Thumb Site ISite B1BeclabuvirP495L, P495S, P496SDisrupts template-RNA entry
Thumb Site IISite B2Filibuvir, LomibuvirL419M, M423T, I482LPrevents thumb-finger domain closure
Palm Site ISite ANesbuvir, ABT-072S365A, M414T, Y448HInhibits initiation complex formation
Palm Site IISite CTegobuvirM423V, I482V, V494ABlocks RNA binding during elongation

ABT-072 is a Palm Site I inhibitor, binding near the polymerase active site to specifically impair initiation rather than elongation. This site-specific inhibition provides complementary mechanisms when combined with other DAAs, mitigating cross-resistance risks. NNIs exhibit genotype-specific activity; ABT-072 shows exceptional potency against genotype 1 (EC₅₀ = 1 nM for GT1a, 0.3 nM for GT1b) but reduced efficacy against non-genotype 1 strains [1] [4] [6].

Properties

Product Name

ABT-072 (potassium trihydrate)

IUPAC Name

potassium;[4-[(E)-2-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]ethenyl]phenyl]-methylsulfonylazanide;trihydrate

Molecular Formula

C24H32KN3O8S

Molecular Weight

561.7 g/mol

InChI

InChI=1S/C24H26N3O5S.K.3H2O/c1-24(2,3)20-15-19(27-13-12-21(28)25-23(27)29)14-17(22(20)32-4)9-6-16-7-10-18(11-8-16)26-33(5,30)31;;;;/h6-15H,1-5H3,(H,25,28,29);;3*1H2/q-1;+1;;;/b9-6+;;;;

InChI Key

YOVHIDHQVIZCEH-MPMAQEBPSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C=CC2=CC=C(C=C2)[N-]S(=O)(=O)C)N3C=CC(=O)NC3=O.O.O.O.[K+]

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C=CC2=CC=C(C=C2)[N-]S(=O)(=O)C)N3C=CC(=O)NC3=O.O.O.O.[K+]

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1OC)/C=C/C2=CC=C(C=C2)[N-]S(=O)(=O)C)N3C=CC(=O)NC3=O.O.O.O.[K+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.